molecular formula C8H10O3 B13748775 2-Methyl-6-oxocyclopent-1-enyl acetate CAS No. 1196-22-1

2-Methyl-6-oxocyclopent-1-enyl acetate

Cat. No.: B13748775
CAS No.: 1196-22-1
M. Wt: 154.16 g/mol
InChI Key: NNYIMCWMHNKLNZ-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one,2-(acetyloxy)-3-methyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with an acetyloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one,2-(acetyloxy)-3-methyl- typically involves the acetylation of 2-Cyclopenten-1-one,3-methyl-. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include moderate temperatures and controlled reaction times to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one,2-(acetyloxy)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopentenone derivatives.

Scientific Research Applications

2-Cyclopenten-1-one,2-(acetyloxy)-3-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one,2-(acetyloxy)-3-methyl- involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The cyclopentenone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: Lacks the acetyloxy and methyl groups, making it less reactive in certain chemical reactions.

    3-Methyl-2-Cyclopenten-1-one: Similar structure but without the acetyloxy group, affecting its reactivity and applications.

    2-Cyclopenten-1-one,3-(acetyloxy)-: Similar but lacks the methyl group, which can influence its chemical behavior and biological activity.

Uniqueness

2-Cyclopenten-1-one,2-(acetyloxy)-3-methyl- is unique due to the presence of both the acetyloxy and methyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical transformations and biological interactions compared to its similar counterparts.

Properties

IUPAC Name

(2-methyl-5-oxocyclopenten-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5-3-4-7(10)8(5)11-6(2)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYIMCWMHNKLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152515
Record name 2-Methyl-6-oxocyclopent-1-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-22-1
Record name 2-(Acetyloxy)-3-methyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methyl-6-oxocyclopent-1-enyl acetate
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Record name NSC109960
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Record name 2-Methyl-6-oxocyclopent-1-enyl acetate
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Record name 2-methyl-6-oxocyclopent-1-enyl acetate
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